(4E)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
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Overview
Description
(4E)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes a morpholine ring, a nitrophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-morpholin-4-yl-3-nitrobenzaldehyde with 2-phenyl-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(4E)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(4E)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is unique due to its combination of a morpholine ring, a nitrophenyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4E)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c24-20-16(21-19(28-20)15-4-2-1-3-5-15)12-14-6-7-17(18(13-14)23(25)26)22-8-10-27-11-9-22/h1-7,12-13H,8-11H2/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUQUKJZBSAXTE-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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